(4-Iodo-3-(trifluoromethoxy)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F3IO2 It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethoxy)benzyl alcohol typically involves the iodination of a precursor compound, followed by the introduction of the trifluoromethoxy group and the benzyl alcohol moiety. One common method involves the use of 4-iodobenzotrifluoride as a starting material. This compound can be synthesized through the iodination of 4-trifluoromethylbenzene using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for 4-Iodo-3-(trifluoromethoxy)benzyl alcohol are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-3-(trifluoromethoxy)benzyl alcohol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 4-Iodo-3-(trifluoromethoxy)benzaldehyde or 4-Iodo-3-(trifluoromethoxy)benzoic acid.
Reduction: 4-Iodo-3-(trifluoromethoxy)benzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Iodo-3-(trifluoromethoxy)benzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodo-3-(trifluoromethoxy)benzyl alcohol depends on its specific application. In general, the compound can interact with various molecular targets and pathways due to the presence of the iodine atom and the trifluoromethoxy group. These interactions can lead to changes in the chemical and biological properties of the compound, making it useful for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the benzyl alcohol moiety.
4-(Trifluoromethoxy)benzyl alcohol: Similar in structure but lacks the iodine atom.
Uniqueness
4-Iodo-3-(trifluoromethoxy)benzyl alcohol is unique due to the combination of the iodine atom, trifluoromethoxy group, and benzyl alcohol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H6F3IO2 |
---|---|
Molekulargewicht |
318.03 g/mol |
IUPAC-Name |
[4-iodo-3-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H6F3IO2/c9-8(10,11)14-7-3-5(4-13)1-2-6(7)12/h1-3,13H,4H2 |
InChI-Schlüssel |
PXWNOEWNNWLKOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.